molecular formula C5H11NO2S B8781765 N-cyclobutylmethanesulfonamide

N-cyclobutylmethanesulfonamide

Cat. No. B8781765
M. Wt: 149.21 g/mol
InChI Key: OPYSVESBZHBNKT-UHFFFAOYSA-N
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Patent
US09265772B2

Procedure details

To a stirred solution of cyclobutylamine (0.400 g, 5.6 mmol), N,N-diisopropylethylamine (0.930 mL, 5.6 mmol) and pyridine (0.455 mL, 5.6 mmol) in methylene chloride (10 mL) at 0° C. was slowly added methanesulfonyl chloride (0.435 mL, 5.6 mmol). The reaction mixture was slowly warmed to room temperature and stirred for 16 hrs. The mixture was concentrated and the residue purified by silica gel chromatography (0-80% ethyl acetate/hexane) to afford the product as a low melting solid (0.82 g, 98%). 1H NMR (300 MHz, CDCl3) δ 4.62 (br s, 1H), 3.94 (m, 1H), 2.94 (s, 3H), 2.50-2.30 (m, 2H), 2.10-1.85 (m, 2H), 1.85-1.60 (m, 2H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Quantity
0.455 mL
Type
reactant
Reaction Step Three
Quantity
0.435 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:5])[CH2:4][CH2:3][CH2:2]1.C(N(CC)C(C)C)(C)C.N1C=CC=CC=1.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>C(Cl)Cl>[CH:1]1([NH:5][S:22]([CH3:21])(=[O:24])=[O:23])[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
C1(CCC1)N
Step Two
Name
Quantity
0.93 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
0.455 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0.435 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography (0-80% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CCC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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